molecular formula C11H15NO4 B1600914 Methyl N-Boc-2-pyrrolecarboxylate CAS No. 294659-30-6

Methyl N-Boc-2-pyrrolecarboxylate

Cat. No.: B1600914
CAS No.: 294659-30-6
M. Wt: 225.24 g/mol
InChI Key: BLKOYCNYVYTNAG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl N-Boc-2-pyrrolecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and acid . The nature of these interactions is primarily based on the compound’s ability to act as a substrate for these enzymes, thereby influencing the overall reaction kinetics and outcomes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it has been shown to impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may act as a substrate for certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-Boc-2-pyrrolecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrrolecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-2-pyrrolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various N-Boc-protected pyrrole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

Methyl N-Boc-2-pyrrolecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl N-Boc-2-pyrrolecarboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other Boc-protected pyrrole derivatives. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOYCNYVYTNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459826
Record name Methyl N-Boc-2-pyrrolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294659-30-6
Record name Methyl N-Boc-2-pyrrolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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